2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is an organic compound with the molecular formula C16H14Cl3N3O3. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloroethyl group and a nitroaniline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitroaniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the trichloroethyl group.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloroethyl group can also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(3-methoxyanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to the presence of the nitro group at the 3-position of the aniline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C16H14Cl3N3O3 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-5-2-3-8-13(10)14(23)21-15(16(17,18)19)20-11-6-4-7-12(9-11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
XZMFTMORLRBSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.